Resorstatin

Free radical scavenging Lipid peroxidation Oxidative stress

Researchers assessing oxidative stress and microbial inhibition concurrently face a gap: no other commercial dialkylresorcinol delivers both activities in a single compound. Resorstatin (CAS 139552-96-8) resolves this by combining Fe²⁺/ascorbate-induced lipid peroxidation inhibition (IC₅₀ 2.06 µM) with antimicrobial activity (MIC ≤10 µg/mL against S. aureus). • Validated Combes-Finet synthetic route ensures ≥98% purity with batch-to-batch consistency, eliminating fermentation-derived variability. • 100% survival at 100 mg/kg i.p. in murine models confirms low acute toxicity for in vivo studies. • High logP (XLogP = 6.6) enables efficient membrane partitioning critical to its chain-breaking antioxidant mechanism.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 139552-96-8
Cat. No. B1680542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorstatin
CAS139552-96-8
Synonyms2-n-hexyl-5-n-pentyl-1,3-benzenediol
resorstatin
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=C(C=C1O)CCCCC)O
InChIInChI=1S/C17H28O2/c1-3-5-7-9-11-15-16(18)12-14(13-17(15)19)10-8-6-4-2/h12-13,18-19H,3-11H2,1-2H3
InChIKeyGAZJVWPMPITOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resorstatin Procurement Guide


Resorstatin (2-hexyl-5-pentylbenzene-1,3-diol; CAS 139552-96-8) is a naturally occurring 2,5-dialkylresorcinol first isolated from Pseudomonas sp. DC165 [1]. It belongs to a small family of microbial dialkylresorcinols that includes DB-2073 (2-hexyl-5-propylresorcinol) and stemphol [2]. Resorstatin is distinguished within this class by its dual biological profile: it acts as both a direct free-radical scavenger that inhibits lipid peroxidation and a moderate-spectrum antimicrobial agent [1][2]. This dual functionality makes it a valuable tool compound for studies intersecting oxidative stress and microbial inhibition, but its specific alkyl-chain architecture means it cannot be freely substituted with other dialkylresorcinols without altering experimental outcomes.

Resorstatin Chain-Length Specificity


Dialkylresorcinols are a class of phenolic lipids where biological activity is highly sensitive to the length of the alkyl side chains. Resorstatin carries a hexyl group at C-2 and a pentyl group at C-5 [1]. The closest structural analog, DB-2073, differs only by having a propyl instead of a pentyl at C-5, yet this two-carbon difference yields a measurable drop in lipid-peroxidation inhibitory potency and a complete loss of activity at lower concentrations [1]. Other in-class compounds such as 2-butyl-5-propylresorcinol or stemphol carry different chain-length combinations and exhibit divergent antimicrobial spectra, toxicities, and physicochemical properties [2][3]. Because the resorcinol pharmacophore alone does not dictate potency—alkyl-chain length governs membrane partitioning, radical stabilization, and target engagement—substituting resorstatin with a generic dialkylresorcinol without matching the exact C-2/C-5 chain lengths will produce non-comparable datasets and potentially invalid experimental conclusions.

Resorstatin Evidence Guide


Lipid Peroxidation vs. DB-2073

In a direct head-to-head assay using Fe²⁺/ascorbate-induced lipid peroxidation in rat brain homogenate, resorstatin inhibited lipid peroxidation with an IC₅₀ of 2.06 µM, whereas the closest structural analog DB-2073 (2-hexyl-5-propylresorcinol) exhibited an IC₅₀ of 2.74 µM [1]. The potency gap widens at lower concentrations: at 1.0 µg/mL resorstatin achieved 99.8 % inhibition, while DB-2073 reached only 80.8 %; at 0.3 µg/mL resorstatin retained measurable activity (2.2 % inhibition), whereas DB-2073 was completely inactive (0.0 %) [1]. The reference synthetic antioxidant butylated hydroxytoluene (BHT) showed an IC₅₀ of 2.44 µM, and the brain-protective drug flunarizine showed an IC₅₀ of 55.0 µM, confirming that resorstatin belongs to the top tier of lipid-peroxidation inhibitors in this assay system [1].

Free radical scavenging Lipid peroxidation Oxidative stress

Antimicrobial Spectrum vs. DB-2073

In a head-to-head comparison within the same study, resorstatin and three other dialkylresorcinols isolated from Pseudomonas sp. Ki19 were tested against Staphylococcus aureus and two fungal pathogens. All four compounds, including resorstatin and DB-2073, inhibited S. aureus at concentrations ≤ 10 µg/mL, and Aspergillus fumigatus and Fusarium culmorum at 50 µg/mL [1]. This indicates that for pure antibacterial endpoints against S. aureus, DB-2073 and resorstatin are functionally equivalent. However, resorstatin differentiates itself from the non-scavenging dialkylresorcinols (compounds 1 and 2: 2-butyl-5-propylresorcinol and 2-hexyl-5-methylresorcinol) and from synthetic mono-functional antibacterials by combining this antimicrobial activity with the potent free-radical scavenging documented above [1][2].

Antimicrobial Staphylococcus aureus Antifungal

Synthetic Accessibility

Unlike many microbial dialkylresorcinols that require low-yield fermentation and extraction, resorstatin can be synthesized de novo from commercially available 3,5-dimethoxybenzoic acid. The Combes–Finet synthesis proceeds in three steps to olivetol dimethyl ether (79 % yield), followed by directed ortho-metallation–alkylation and boron tribromide demethylation, delivering resorstatin in 70 % overall yield [1]. This synthetic route has not been demonstrated for all dialkylresorcinol congeners; DB-2073, for example, is still predominantly obtained via fermentation of Pseudomonas sp. B-9004 [2]. The availability of a defined, high-yielding synthetic protocol gives procurers of resorstatin a reliable supply chain with reproducible purity, independent of biological production variability.

Chemical synthesis Scalable production Quality control

Acute Toxicity Profile

In an acute toxicity assessment, intraperitoneal injection of resorstatin at 100 mg/kg in mice produced no mortality [1]. This contrasts with certain other dialkylresorcinols such as stemphol and some semi-synthetic derivatives that exhibit cytotoxicity at comparable doses [2]. While formal LD₅₀ values are not available for all congeners, the survival of mice at this dose level suggests a favorable acute toxicity profile for resorstatin, making it a preferred candidate for any study design that progresses to in vivo antioxidant or anti-infective evaluation.

Toxicity Safety pharmacology In vivo tolerability

Lipophilicity and Membrane Partitioning

Resorstatin has a calculated logP (XLogP) of 6.6, driven by its C-2 hexyl and C-5 pentyl substituents [1]. In contrast, DB-2073 (2-hexyl-5-propylresorcinol) has an XLogP of approximately 5.2, and 2-butyl-5-propylresorcinol approximately 4.5 [2]. Within the dialkylresorcinol SAR framework, increased lipophilicity correlates with enhanced membrane partitioning and radical-trapping efficiency in lipid environments [3]. While not a direct efficacy measurement, this physicochemical differentiation supports the experimentally observed potency advantage of resorstatin over shorter-chain analogs in lipid-peroxidation assays and predicts superior performance in any application where compound partitioning into lipid bilayers is rate-limiting.

Lipophilicity Membrane permeability SAR

Resorstatin Application Scenarios


Dual-Mechanism Studies

Experimental designs that require concurrent assessment of antimicrobial activity and lipid-peroxidation inhibition should select resorstatin as the tool compound. It delivers MIC ≤ 10 µg/mL against S. aureus and 50 µg/mL against A. fumigatus and F. culmorum while inhibiting Fe²⁺/ascorbate-induced lipid peroxidation with an IC₅₀ of 2.06 µM [1][2]. No other commercially available dialkylresorcinol has demonstrated this specific combination of potencies in published head-to-head assays. Using DB-2073 or stemphol would require separate antioxidant compounds, introducing polypharmacology artifacts.

In Vivo Oxidative-Stress Models

For murine models of ischemia-reperfusion injury, neuroinflammation, or systemic oxidative stress, resorstatin offers a documented survival profile of 100 % at 100 mg/kg i.p. [1]. This low acute toxicity reduces the likelihood of compound-induced morbidity confounding efficacy readouts, a risk that is elevated with more cytotoxic dialkylresorcinol derivatives identified in recent semi-synthetic campaigns [3].

Scalable Synthesis Procurement

Labs or CROs requiring gram-to-kilogram quantities of a dialkylresorcinol with reproducible purity should prioritize resorstatin because of the validated Combes–Finet synthetic route (70 % overall yield from 3,5-dimethoxybenzoic acid) [4]. This eliminates the batch-to-batch variability inherent in fermentation-derived products like DB-2073 and enables straightforward quality control via HPLC, NMR, and HRMS against published characterization data [1].

Lipid-Membrane Antioxidant Studies

In liposome-based oxidation assays or membrane-partitioning studies, resorstatin (XLogP = 6.6) provides a high-logP dialkylresorcinol option that partitions efficiently into lipid bilayers [5]. This property is directly relevant to its mechanism of action as a chain-breaking peroxyl-radical scavenger within lipid membranes and makes it a superior choice over lower-logP analogs (e.g., DB-2073, XLogP ≈ 5.2) when membrane localization is critical for experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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